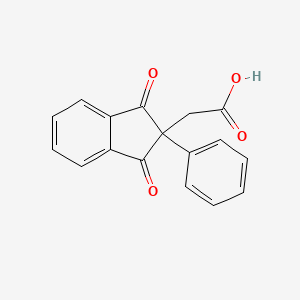

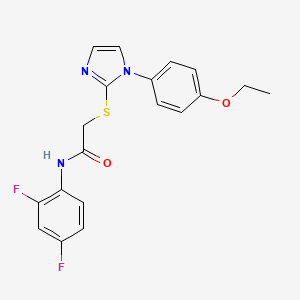

![molecular formula C17H14F3N5O B2504950 5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 951903-21-2](/img/structure/B2504950.png)

5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide, is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, which can serve as a scaffold for the development of new therapeutic agents. The specific structure of the compound suggests potential for interaction with various biological targets due to the presence of multiple substituents that can enhance binding affinity and specificity.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of azides and ynamides in cycloaddition reactions. A related synthesis approach is described in the literature, where a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides is employed to produce 5-amino-1,2,3-triazole-4-carboxylates with complete regiocontrol . This method provides a protected version of the triazole amino acid, which can be further modified to create a variety of biologically active compounds. Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be adapted for its production.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to modulate the compound's properties. Single-crystal X-ray analysis is a common technique used to determine the precise structure of such compounds . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets. The presence of substituents like the trifluoromethyl group can influence the molecule's electron distribution and lipophilicity, potentially affecting its pharmacokinetic properties.

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including acetylation, cyclization, and the Dimroth rearrangement. For instance, acetylation reactions of 5-amino-1H-[1,2,4]triazole derivatives have been studied, revealing insights into the reactivity and selectivity of these compounds towards different acetylating conditions . The Dimroth rearrangement is another reaction that can occur in triazole compounds, where heating in acetic anhydride can lead to isomerization . Understanding these reactions is essential for the design and synthesis of new triazole-based compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy are used to study these properties and to confirm the identity and purity of the synthesized compounds . The presence of functional groups like amino and carboxamide can affect the compound's hydrogen bonding capability, which is important for its solubility and interaction with biological molecules.

Scientific Research Applications

Crystal Structure and Chemical Reactions

The research on compounds structurally similar to 5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide focuses on understanding their crystal structures and potential for chemical transformations. For instance, the study of the crystal structure of 5-Phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide provides insights into the rearrangements such compounds can undergo, shedding light on their chemical behavior and potential applications in synthetic chemistry (L'abbé et al., 2010).

Synthesis for Biological Applications

Further, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates opens pathways for creating biologically active compounds, including peptidomimetics and inhibitors, highlighting its relevance in drug discovery and medicinal chemistry (Ferrini et al., 2015).

Antimicrobial Activities

The antimicrobial potential of new 1,2,4-triazole derivatives has been explored, with some compounds showing promise against various microorganisms, indicating the chemical's role in developing new antimicrobial agents (Bektaş et al., 2007).

Antitumor Activities

Compounds related to 5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their antitumor activities, with some demonstrating effective inhibition of cancer cell proliferation, underscoring their potential in cancer therapy research (Lu et al., 2017).

Future Directions

properties

IUPAC Name |

5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O/c1-10-5-4-6-11(9-10)25-15(21)14(23-24-25)16(26)22-13-8-3-2-7-12(13)17(18,19)20/h2-9H,21H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGELQKGONBDOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

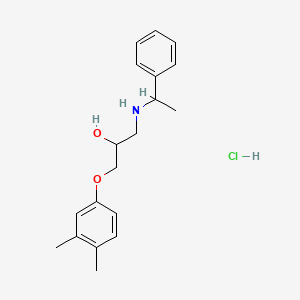

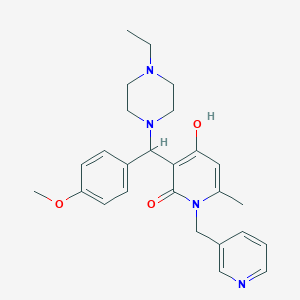

![4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2504867.png)

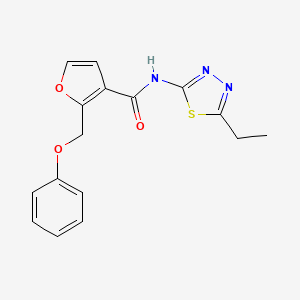

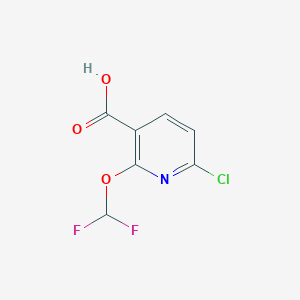

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)

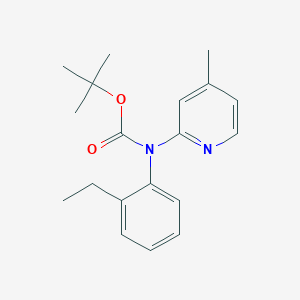

![1-(2-fluorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2504873.png)

![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)

![2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2504881.png)

![ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![N-(11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-yl)prop-2-enamide](/img/structure/B2504889.png)